molecular formula C24H25N5O4S B2844321 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1202969-25-2

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2844321
CAS RN: 1202969-25-2
M. Wt: 479.56
InChI Key: JSXFXIUXNBJNNJ-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Demchenko et al. (2015) focused on the synthesis of novel thiazolo[4,5-d]pyridazinones with variations in the nitrogen-containing ring (piperidino, pyrrolidino, or morpholino) and their in vivo analgesic and anti-inflammatory activities. These compounds, characterized by spectroscopic methods, highlight the diverse biological activities that can be explored within the thiazolopyridazinone scaffold (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).

Antimicrobial Activities

  • Başoğlu et al. (2013) explored the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities. This study exemplifies the potential for synthesizing derivatives with specific substituents, such as piperidine, to yield compounds with significant biological activities (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Neurodegenerative Disorder Treatments

  • Varano et al. (2020) reported on piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives as new potent and selective adenosine A2A receptor inverse agonists. These compounds were explored for their therapeutic use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, showcasing the potential of structurally related compounds in neuroscience research (Varano, Catarzi, Vigiani, Vincenzi, Pasquini, Varani, & Colotta, 2020).

Analgesic and Anti-inflammatory Properties

  • Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. This study demonstrates the potential pharmaceutical applications of compounds with thiazolopyrimidine structures in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-15-8-9-17(32-2)16(13-15)25-19(30)14-29-23(31)21-22(20(27-29)18-7-6-12-33-18)34-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFXIUXNBJNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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